Methyl 2-chloro-4-(3-nitrophenyl)benzoate
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Overview
Description
Methyl 2-chloro-4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H10ClNO5 It is a derivative of benzoic acid and features both chloro and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(3-nitrophenyl)benzoate typically involves the esterification of 2-chloro-4-(3-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-4-(3-aminophenyl)benzoate.
Hydrolysis: Formation of 2-chloro-4-(3-nitrophenyl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-(3-nitrophenyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor in drug synthesis.
Chemical Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(3-nitrophenyl)benzoate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)benzoate
Uniqueness
Methyl 2-chloro-4-(3-nitrophenyl)benzoate is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLWDMODVKGEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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